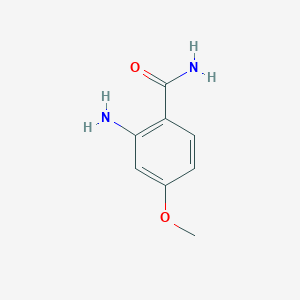

2-Amino-4-methoxybenzamide

Description

Properties

IUPAC Name |

2-amino-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXZMHNQECQCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554438 | |

| Record name | 2-Amino-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38487-91-1 | |

| Record name | 2-Amino-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Amino-4-methoxybenzamide (CAS Number: 38487-91-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzamide is an aromatic amine and a benzamide derivative that serves as a valuable building block in synthetic organic chemistry. Its structural features, particularly the presence of an amino group ortho to the carboxamide and a methoxy group at the 4-position, make it a versatile precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. Derivatives of this compound have garnered significant interest in medicinal chemistry due to their potential biological activities, including anticancer and enzyme inhibitory properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and logical workflows relevant to researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 38487-91-1 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Solid | [3] |

| Density | 1.236 g/cm³ | [4] |

| Boiling Point | 315.1°C at 760 mmHg | [4] |

| Flash Point | 169.7°C | [4] |

| Refractive Index | 1.601 | [4] |

| InChI Key | FNXZMHNQECQCNX-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC(=C(C=C1)C(=O)N)N | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive, unified spectral dataset is not available in the public domain, the following table summarizes typical observations for related benzamide structures and provides a basis for experimental verification.

| Spectroscopy | Observed Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and amine/amide protons. |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon, and the methoxy carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), C-O stretching (methoxy), and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-methoxy-2-nitrobenzamide.

Experimental Protocol:

-

Reaction Setup: A suspension of 4-methoxy-2-nitrobenzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a suitable reaction vessel.

-

Catalyst Addition: Raney Nickel (4.0 g) is added to the suspension as the catalyst for hydrogenation.

-

Hydrogenation: The reaction mixture is hydrogenated at room temperature under a pressure of 50 psi for two days.

-

Work-up:

-

The catalyst is removed by filtration and washed with dimethylformamide (DMF).

-

The solvent is evaporated under reduced pressure to yield the final product.

-

-

Yield: This method typically results in a high yield of this compound (5.6 g, 95%).[5]

Synthesis of this compound.

Synthesis of Quinazolinone Derivatives

This compound is a key intermediate in the synthesis of quinazolinone derivatives, which are of interest for their biological activities. A general protocol for the synthesis of 7-methoxy-2-phenylquinazolin-4(3H)-one is described below.

Experimental Protocol:

-

Reactants: this compound and benzyl alcohol are used as the starting materials.

-

Reaction Conditions: The reaction is carried out in the presence of a tert-butoxide base (e.g., tert-BuONa) under an oxygen atmosphere at 120°C.

-

Outcome: This metal-free oxidative cyclization yields 7-methoxy-2-phenylquinazolin-4(3H)-one.

Synthesis of a quinazolinone derivative.

Biological Activity and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities.

Anticancer Activity and Hedgehog Signaling Pathway Inhibition

Derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[6] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several cancers.[7][8] The Smoothened (SMO) receptor is a key component of this pathway and a major target for inhibitors.[9] Although direct inhibition by this compound has not been reported, its derivatives have shown potent inhibition of the Hh pathway, suggesting its scaffold is a valuable starting point for the design of new anticancer agents.

Hedgehog signaling pathway and inhibition by benzamide derivatives.

Antioxidant Activity

Aromatic amines and phenolic compounds are often investigated for their antioxidant properties. The potential antioxidant activity of this compound can be evaluated using standard in vitro assays such as the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]

-

Reagent Preparation:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

-

Test compound solutions of this compound are prepared at various concentrations.

-

A positive control (e.g., ascorbic acid or Trolox) is also prepared.

-

-

Assay Procedure (96-well plate format):

-

Add a defined volume of the test compound or standard to the wells.

-

Add the DPPH working solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Cytotoxicity Assessment

To evaluate the potential of this compound or its derivatives as anticancer agents, it is essential to assess their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[5][12]

-

Procedure (96-well plate format):

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Logical Workflow for Drug Discovery

The exploration of this compound and its derivatives in a drug discovery context follows a logical workflow, from initial screening to lead optimization.

General workflow for small molecule drug discovery.

Conclusion

This compound is a fundamentally important building block in organic synthesis, providing access to a range of heterocyclic compounds with potential therapeutic applications. While the direct biological activity of this compound is not extensively documented, its derivatives, particularly quinazolinones, have shown significant promise as inhibitors of key signaling pathways in cancer, such as the Hedgehog pathway. This technical guide provides researchers and drug development professionals with a consolidated resource of its chemical properties, synthetic methodologies, and protocols for biological evaluation, thereby facilitating its use in the design and discovery of novel therapeutic agents. Further research into the direct biological effects of this compound and the expansion of its derivative library will continue to be a valuable endeavor in medicinal chemistry.

Safety Information

This compound is classified with the GHS07 pictogram and has the following hazard statements: H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[3] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area. For research use only. Not for human or veterinary use.[1]

References

- 1. scbt.com [scbt.com]

- 2. hzocean.lookchem.com [hzocean.lookchem.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. molbase.com [molbase.com]

- 5. atcc.org [atcc.org]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 9. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

2-Amino-4-methoxybenzamide molecular weight and formula

An in-depth analysis of 2-Amino-4-methoxybenzamide reveals its fundamental chemical properties. This technical guide provides researchers, scientists, and drug development professionals with core data on its molecular formula and weight.

Physicochemical Data Summary

The essential quantitative data for this compound is presented below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 166.18 g/mol | [2] |

| Exact Mass | 166.074 g/mol | [1] |

Compound Identification

The relationship between the compound's name and its primary molecular identifiers is illustrated in the following diagram. This visualization clarifies the direct correlation between the chemical name, its elemental composition (formula), and its calculated mass (molecular weight).

Experimental Protocols

This document serves as a foundational guide. Detailed experimental protocols for techniques such as mass spectrometry or elemental analysis, which are used to confirm molecular weight and formula, would be specific to the instrumentation and methodologies employed in a given laboratory. Researchers should refer to standard analytical chemistry texts and instrument manuals for detailed procedures.

References

2-Amino-4-methoxybenzamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-4-methoxybenzamide, a valuable building block in medicinal chemistry and a potential modulator of critical signaling pathways. This document consolidates available data on its characteristics, synthesis, and biological relevance to support its application in research and drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 38487-91-1, is a substituted benzamide derivative. Its core structure consists of a benzene ring substituted with an amino group at position 2, a methoxy group at position 4, and a carboxamide group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 38487-91-1 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 154.0-161.0 °C (for the related isomer 3-Amino-4-methoxybenzamide) | [3] |

| Boiling Point | 315.1 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.236 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol; sparingly soluble in water.[4] | N/A |

| pKa | Data not available | N/A |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Predicted Data/Data from Related Compounds |

| ¹H NMR | Aromatic protons are expected in the range of δ 6.0-8.0 ppm. The methoxy group protons would appear as a singlet around δ 3.8 ppm. The amino and amide protons would likely appear as broad singlets. For ortho-substituted N-methoxy-N-methyl benzamides, broad humps for N-methoxy and N-methyl groups have been observed at room temperature due to the presence of rotamers. |

| ¹³C NMR | The carbonyl carbon of the amide is expected around δ 170 ppm. Aromatic carbons would appear in the range of δ 100-160 ppm. The methoxy carbon would be observed around δ 55 ppm.[5][6] |

| FT-IR (cm⁻¹) | N-H stretching of the primary amine and amide would be observed around 3400-3100 cm⁻¹. The C=O stretching of the amide would appear around 1660-1575 cm⁻¹. The C-O-C stretching of the methoxy group would be in the 1100 cm⁻¹ region.[7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 166. Fragmentation may involve the loss of the amide group (NH₂) or the methoxy group (OCH₃).[8] |

Experimental Protocols

A common synthetic route to this compound involves the reduction of a nitro group precursor.

Experimental Protocol: Hydrogenation of 4-methoxy-2-nitro-benzamide

-

Materials: 4-methoxy-2-nitro-benzamide, Ethanol (EtOH), Raney-Ni catalyst, Dimethylformamide (DMF).

-

Procedure:

-

A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a hydrogenation vessel.

-

Raney-Ni (4.0 g) is added to the suspension as a catalyst.

-

The mixture is hydrogenated for two days at room temperature under a pressure of 50 psi.

-

After the reaction is complete, the catalyst is removed by filtration and washed with DMF.

-

The solvent from the filtrate is evaporated under reduced pressure to yield the product.

-

-

Expected Yield: 5.6 g (95%).

Derivatives of 2-methoxybenzamide have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[9][10][11] A Gli-luciferase reporter assay is a standard method to screen for and characterize such inhibitors.[12][13][14]

Experimental Protocol: Gli-Luciferase Reporter Assay [12][14]

-

Cell Line: NIH/3T3 cells stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.

-

Materials: Transfected NIH/3T3 cells, cell culture medium, test compound (this compound or its derivatives), Hedgehog pathway agonist (e.g., SAG), Dual-Luciferase Reporter Assay System, luminometer.

-

Procedure:

-

Cell Seeding: Seed the transfected NIH/3T3 cells into a 96-well plate at an appropriate density and incubate until they reach confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pathway Activation: Add a Hedgehog pathway agonist (e.g., 100 nM SAG) to all wells except for the unstimulated control. Incubate for 24-48 hours.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated, agonist-stimulated control to determine the inhibitory effect of the compound.

-

Biological Activity and Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of several cancers when aberrantly activated.[9][15] The transmembrane protein Smoothened (Smo) is a key component of this pathway.[9][10] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. Ligand binding to Ptch relieves this inhibition, leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[9]

Derivatives of 2-methoxybenzamide have been shown to act as antagonists of the Smoothened receptor, thereby inhibiting the Hedgehog signaling pathway.[9][10][11] This makes this compound a compound of interest for the development of anti-cancer therapeutics.

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by Smoothened antagonists like 2-methoxybenzamide derivatives.

Caption: Hedgehog signaling pathway activation and inhibition by 2-methoxybenzamide derivatives.

The following diagram outlines the logical workflow from the synthesis of this compound to its evaluation as a Hedgehog pathway inhibitor.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-4-methoxybenzamide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 3-Amino-4-methoxybenzamide(17481-27-5) 13C NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Amino acids [medizin.uni-muenster.de]

- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. assaygenie.com [assaygenie.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methoxybenzamide from 4-methoxy-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methoxybenzamide, a key intermediate in pharmaceutical development, from 4-methoxy-2-nitrobenzamide. The core of this document focuses on the selective reduction of the aromatic nitro group, a critical transformation in organic synthesis. This guide details and compares three primary methodologies: catalytic hydrogenation using Raney® Nickel, and chemical reductions employing Iron in acidic media (Fe/HCl) and Tin(II) Chloride (SnCl₂). For each method, detailed experimental protocols, comparative quantitative data, and product characterization are presented. The information is structured to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs, considering factors such as yield, purity, scalability, and safety.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical ingredients. Its structure, featuring a primary aromatic amine and an amide functional group, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. The most common and direct route to this compound involves the selective reduction of the nitro group of its precursor, 4-methoxy-2-nitrobenzamide. The challenge in this synthesis lies in achieving high chemoselectivity, reducing the nitro group without affecting the amide and methoxy functionalities. This guide provides an in-depth analysis of three well-established and effective methods for this transformation.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method is critical and depends on various factors including available equipment, scale of the reaction, desired purity, and cost. Below is a comparative summary of the three methodologies discussed in this guide.

| Method | Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | 4-methoxy-2-nitrobenzamide, Raney®-Ni, Ethanol, H₂ gas | ~95%[1] | Room temperature, 50 psi H₂ | High yield, clean reaction, mild conditions | Requires specialized hydrogenation equipment, potential catalyst handling precautions |

| Iron/Acid Reduction | 4-methoxy-2-nitrobenzamide, Iron powder, HCl, Ethanol | High (typically >80%) | Reflux | Inexpensive reagents, robust and reliable | Requires acidic conditions, work-up can be tedious due to iron salts |

| Tin(II) Chloride Reduction | 4-methoxy-2-nitrobenzamide, SnCl₂·2H₂O, Ethanol | High (typically >80%) | Reflux | Mild reducing agent, good for sensitive substrates | Stoichiometric amounts of tin salts required, work-up can be complicated by the precipitation of tin hydroxides |

Experimental Protocols

Method 1: Catalytic Hydrogenation with Raney® Nickel

This method offers a high-yield and clean synthesis of this compound under relatively mild conditions.

3.1.1. Materials

-

4-methoxy-2-nitrobenzamide (6.9 g, 35.1 mmol)

-

Raney®-Nickel (4.0 g, slurry in water)

-

Ethanol (200 ml)

-

Dimethylformamide (DMF) for washing

-

Hydrogenation apparatus (e.g., Parr shaker)

3.1.2. Procedure

-

A suspension of 4-methoxy-2-nitrobenzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a suitable hydrogenation vessel.[1]

-

The Raney®-Nickel catalyst (4.0 g) is carefully added to the suspension.[1]

-

The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 50 psi.[1]

-

The reaction mixture is agitated at room temperature for two days.[1]

-

Upon completion of the reaction (monitored by TLC or LC-MS), the hydrogen pressure is released, and the vessel is purged with nitrogen.

-

The catalyst is removed by filtration through a pad of Celite® and washed with DMF.[1]

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

3.1.3. Expected Yield

-

5.6 g (95%)[1]

Method 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This classical method is a cost-effective and robust option for the reduction of aromatic nitro compounds.

3.2.1. Materials

-

4-methoxy-2-nitrobenzamide

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable extraction solvent

3.2.2. Procedure

-

To a solution of 4-methoxy-2-nitrobenzamide in a mixture of ethanol and water, add iron powder.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing with vigorous stirring for several hours until the reaction is complete (monitored by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot solution through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization.

Method 3: Reduction with Tin(II) Chloride (SnCl₂)

The use of stannous chloride provides a milder alternative for the reduction of nitro groups and is often employed when other sensitive functional groups are present.

3.3.1. Materials

-

4-methoxy-2-nitrobenzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable extraction solvent

3.3.2. Procedure

-

Dissolve 4-methoxy-2-nitrobenzamide in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture with a cold, concentrated sodium hydroxide solution until a pH of >12 is reached to dissolve the tin hydroxides.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

-

Purify the crude product by recrystallization.

Product Characterization

4-methoxy-2-nitrobenzamide (Starting Material)

-

Appearance: Typically a solid.

-

Molecular Formula: C₈H₈N₂O₄

-

Molecular Weight: 196.16 g/mol

-

¹H NMR (CDCl₃, ppm): A multiplet at 7.49–7.53 ppm (aromatic protons) and a doublet of doublets at 7.15 ppm (J = 2.8, 8.4 Hz, aromatic proton). A broad signal at 5.80 ppm is characteristic of the amide protons (-CONH₂).[2]

This compound (Product)

-

Appearance: Solid.

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol [1]

-

¹H NMR (Predicted): Signals corresponding to the aromatic protons, the amino group protons, the amide protons, and the methoxy group protons are expected. The aromatic protons are expected to be in the range of 6.0-7.5 ppm. The methoxy protons should appear as a singlet around 3.8 ppm. The amino and amide protons will appear as broad singlets.

-

¹³C NMR (Predicted): Signals for the eight carbon atoms are expected, including those of the aromatic ring, the carbonyl group, and the methoxy group.

Visualized Workflows and Pathways

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-methoxy-2-nitrobenzamide can be effectively achieved through several reliable methods. Catalytic hydrogenation with Raney® Nickel stands out for its high yield and clean reaction profile, making it an excellent choice for laboratories equipped for hydrogenation. For its part, the reduction with iron in acidic medium is a cost-effective and robust alternative, well-suited for large-scale synthesis, although the work-up can be more demanding. The use of tin(II) chloride offers a milder reduction, which can be advantageous for substrates with other sensitive functional groups. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. This guide provides the necessary technical details to aid researchers in making an informed decision for their synthetic endeavors.

References

An In-depth Technical Guide to 2-Amino-4-methoxybenzamide: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of 2-amino-4-methoxybenzamide. This core scaffold serves as a versatile building block in medicinal chemistry, leading to the development of novel compounds with a range of pharmacological activities, including anticancer and antimicrobial properties. This document details synthetic methodologies, summarizes key biological data, and outlines the signaling pathways implicated in the action of these compounds.

Core Structure and Physicochemical Properties

This compound is a substituted benzamide featuring an amino group at the 2-position and a methoxy group at the 4-position of the benzene ring.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 38487-91-1 |

| Appearance | Solid |

| InChI Key | FNXZMHNQECQCNX-UHFFFAOYSA-N |

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be synthesized through the hydrogenation of 4-methoxy-2-nitrobenzamide.

General Synthesis of this compound

A common method involves the reduction of the corresponding nitro compound.

Experimental Protocol:

A suspension of 4-methoxy-2-nitro-benzamide (35.1 mmol) in ethanol (200 ml) is hydrogenated in the presence of Raney-Ni (4.0 g) for 48 hours at room temperature under 50 psi of hydrogen pressure. Following the reaction, the catalyst is removed by filtration and washed with DMF. The solvent is then evaporated under reduced pressure to yield this compound.

Synthesis of Quinazolinone Derivatives

A primary class of derivatives synthesized from 2-aminobenzamides are quinazolin-4(3H)-ones. These are typically formed through condensation reactions with aldehydes or carboxylic acids. While many studies utilize the parent 2-aminobenzamide, the methodology is directly applicable to its 4-methoxy substituted analog.

Experimental Protocol for Aldehyde Condensation:

2-Aminobenzamide (1 mmol) and a selected aldehyde (1.2 mmol) are dissolved in dimethyl sulfoxide (5 mL). The mixture is heated to 100-120°C in an open flask for a designated time. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water, then collected by filtration and purified by recrystallization.

Biological Activities and Therapeutic Potential

Derivatives of this compound and its close analogs have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

While the direct derivatives of this compound are yet to be extensively explored as Hedgehog (Hh) pathway inhibitors, closely related 2-methoxybenzamide derivatives have demonstrated potent activity. The Hh signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several cancers.[1] The core mechanism involves the binding of Hh ligands to the Patched (PTCH) receptor, which alleviates its inhibition of the Smoothened (SMO) receptor, leading to the activation of Gli transcription factors and subsequent gene expression.[1]

A study on 2-methoxybenzamide derivatives identified potent inhibitors of the Hedgehog signaling pathway.[1] Compound 21 from this study showed a nanomolar IC₅₀ value and was found to prevent the translocation of the SMO protein.[1]

| Compound | R | IC₅₀ (µM) in Gli-luc Reporter Assay |

| 10 | H | 0.17 |

| 11 | 4-F | 0.15 |

| 12 | 4-Cl | 0.13 |

| 13 | 4-Br | 0.11 |

| 14 | 4-CH₃ | 0.16 |

| 15 | 4-OCH₃ | 0.19 |

| 16 | 3-F | 0.14 |

| 17 | H | 0.12 |

| 18 | 4-F | 0.09 |

| 19 | 4-Cl | 0.07 |

| 20 | 4-Br | 0.05 |

| 21 | 4-CH₃ | 0.03 |

| 22 | 4-OCH₃ | 0.06 |

| 23 | 3-F | 0.08 |

| Vismodegib | - | 0.04 |

Data extracted from a study on 2-methoxybenzamide derivatives, which are positional isomers of the title compound's potential derivatives.[1]

Experimental Protocol for Gli-luciferase Reporter Assay:

NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of test compounds and a Hedgehog agonist (e.g., Shh-conditioned medium). Following a 48-hour incubation, luciferase activity is measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated and normalized to the vehicle control. IC₅₀ values are determined from the dose-response curves.[1]

Quinazolin-4(3H)-ones synthesized from 2-aminobenzamide have demonstrated significant cytotoxic effects against leukemia cell lines. This suggests that 7-methoxyquinazolin-4(3H)-ones derived from this compound would be promising candidates for anticancer drug development.

| Compound | R Group | IC₅₀ (µM) vs. Jurkat cells | IC₅₀ (µM) vs. NB4 cells |

| 6 | 4-chlorophenyl | 5.2 | 10.1 |

| 17 | 3,4,5-trimethoxyphenyl | 4.8 | 4.2 |

Data is for 2-substituted quinazolin-4(3H)-ones derived from 2-aminobenzamide.

Experimental Protocol for Cell Viability Assay:

Jurkat (T-cell ALL) and NB4 (APL) cells are seeded in 96-well plates at a density of 2 × 10⁴ cells per well. The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.8 to 50 µM) for 72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the IC₅₀ values are calculated from the resulting dose-response curves.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties. A series of 2-aminobenzamide derivatives were synthesized and tested against various bacterial and fungal strains.

| Compound | R Group | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. S. aureus |

| 1 | 4-fluorophenyl | 125 | 250 |

| 2 | 4-chlorophenyl | 125 | 250 |

| 4 | 3,4-dimethoxyphenyl | 62.5 | 125 |

| 5 | 4-nitrophenyl | 31.25 | 62.5 |

| 7 | 4-methylphenyl | 250 | 500 |

| Clotrimazole | - | 62.5 | - |

| Ampicillin | - | - | 125 |

Data is for N-substituted-2-aminobenzamides.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

The MIC is determined using the microbroth dilution method in 96-well microtiter plates. A stock solution of each compound is prepared in DMSO. Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental and Logical Workflows

The development of novel derivatives from this compound follows a structured workflow from synthesis to biological evaluation.

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. The existing research on its close analogs strongly suggests that its derivatives, particularly quinazolinones and related heterocyclic systems, are likely to exhibit potent anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Further investigation into their mechanisms of action, including the modulation of specific signaling pathways, will be crucial for the advancement of these compounds into preclinical and clinical development. The exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics.

References

Spectroscopic Profile of 2-Amino-4-methoxybenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-4-methoxybenzamide (C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol ).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization. The guide encompasses predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is crucial for the identification and structural elucidation of the compound.

Table 1: Predicted ¹H NMR Data

(Predicted for a 400 MHz spectrometer in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.78 | d | 1H | Ar-H (H6) |

| 6.28 | dd | 1H | Ar-H (H5) |

| 6.18 | d | 1H | Ar-H (H3) |

| 5.60 (broad s) | 2H | -NH₂ (amide) | |

| 4.40 (broad s) | 2H | -NH₂ (aromatic amine) | |

| 3.79 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data

(Predicted for a 100 MHz spectrometer in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 171.5 | C=O (amide) |

| 164.0 | C4 (Ar-C-OCH₃) |

| 152.0 | C2 (Ar-C-NH₂) |

| 132.5 | C6 (Ar-CH) |

| 112.0 | C1 (Ar-C-C=O) |

| 105.0 | C5 (Ar-CH) |

| 98.0 | C3 (Ar-CH) |

| 55.5 | -OCH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (aromatic and amide NH₂) |

| 3050-3000 | Medium | C-H Stretch (aromatic) |

| 2950-2850 | Medium | C-H Stretch (methyl) |

| 1660 | Strong | C=O Stretch (amide I) |

| 1620 | Strong | N-H Bend (amide II) |

| 1600, 1500 | Medium | C=C Stretch (aromatic ring) |

| 1250 | Strong | C-O Stretch (aryl ether) |

| 1150 | Medium | C-N Stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry Data

(Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 166 | 100 | [M]⁺ (Molecular Ion) |

| 150 | 60 | [M - NH₂]⁺ |

| 149 | 40 | [M - NH₃]⁺ |

| 135 | 80 | [M - OCH₃]⁺ |

| 122 | 50 | [M - C(=O)NH₂]⁺ |

| 107 | 30 | [M - OCH₃ - CO]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual parameters may need to be optimized based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[2] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a typical relaxation delay of 1-5 seconds. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.[4] For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[4] This mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained by introducing a small amount of the volatile sample into the ion source of the mass spectrometer. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate further research and development involving this compound.

References

A Technical Guide to the Solubility of 2-Amino-4-methoxybenzamide

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides an in-depth analysis of the predicted solubility of 2-Amino-4-methoxybenzamide in various solvents, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility assessment.

Theoretical Solubility Profile of this compound

The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar functional groups on a benzene ring. The primary amide (-CONH2), amino (-NH2), and methoxy (-OCH3) groups introduce polarity and the capacity for hydrogen bonding, while the aromatic ring contributes to its non-polar character.

The principle of "like dissolves like" is the foundation for predicting solubility.[1] Polar solvents will more readily dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

Key Structural Features Influencing Solubility:

-

Primary Amide (-CONH2): This group is polar and can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.[2]

-

Amino (-NH2): The amino group is also polar and can form hydrogen bonds, contributing to solubility in polar solvents.

-

Methoxy (-OCH3): The ether linkage in the methoxy group can act as a hydrogen bond acceptor, which can slightly increase solubility in polar protic solvents.

-

Benzene Ring: The aromatic ring is non-polar and hydrophobic, which will favor solubility in non-polar or moderately polar organic solvents.

Based on these structural characteristics, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The presence of hydrogen bonding groups (-NH2, -CONH2) is countered by the hydrophobic benzene ring. |

| Methanol | Moderate to High | The alkyl group is small, and the hydroxyl group can effectively hydrogen bond with the solute. | |

| Ethanol | Moderate | Similar to methanol, but the larger alkyl chain slightly reduces its polarity. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar solvent capable of strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, it is a highly polar solvent that can effectively solvate the polar groups of the molecule. | |

| Acetone | Moderate | Less polar than DMSO and DMF, but the carbonyl group can act as a hydrogen bond acceptor. | |

| Non-Polar | Toluene | Low to Moderate | The aromatic nature of toluene may provide some favorable interactions with the benzene ring of the solute. |

| Hexane | Low | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups. | |

| Dichloromethane | Low to Moderate | A weakly polar solvent that may offer some solubility due to dipole-dipole interactions. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology for the gravimetric determination of the solubility of this compound.

Gravimetric Solubility Determination Protocol

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent.[3]

Materials and Equipment:

-

This compound (solid)

-

Selected solvent

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved micro-particles. Record the exact volume of the filtered solution.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (L)

Logical Workflow for Solubility Assessment

The process of determining the solubility of a novel compound can be systematically approached. The following diagram illustrates a logical workflow for such an assessment.

Caption: Logical workflow for solubility assessment of a new chemical entity.

This comprehensive guide provides a theoretical and practical framework for understanding and determining the solubility of this compound. By combining predictive analysis with a robust experimental protocol, researchers can efficiently characterize this compound for its intended applications.

References

Commercial 2-Amino-4-methoxybenzamide: A Technical Guide to Purity and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications of commercial-grade 2-Amino-4-methoxybenzamide (CAS No: 38487-91-1). Intended for professionals in research and drug development, this document outlines common analytical methods for quality control and presents available data on commercial purity. Due to the nature of its typical sale as a research chemical, detailed public information on purity specifications can be limited; however, this guide consolidates available information and presents standardized methodologies for its assessment.

Chemical Identity

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 38487-91-1 |

| Molecular Formula | C₈H₁₀N₂O₂[1][2][3][4] |

| Molecular Weight | 166.18 g/mol [2][3][4][5] |

| InChI Key | FNXZMHNQECQCNX-UHFFFAOYSA-N[5] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)N)N[4] |

Purity and Impurity Profile

Commercial this compound is typically available for research purposes, and as such, comprehensive batch-specific certificates of analysis are not always publicly available. Some suppliers may provide products "as-is" without extensive analytical data, placing the responsibility of confirming identity and purity on the end-user.[2] However, some suppliers indicate typical purity levels.

| Supplier/Source | Reported Purity |

| 2a biotech | 96%+[1] |

| CymitQuimica | 98%[6] |

Common impurities in this compound could arise from the synthetic route, including starting materials, by-products, and residual solvents. Potential impurities may include isomers (e.g., 4-amino-2-methoxybenzamide), related benzamide derivatives, or precursors from synthesis.

Analytical Methods for Quality Control

A multi-technique approach is essential for the comprehensive quality control of this compound. The following are key analytical methods employed for its characterization and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and quantifying impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically near its λmax).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Analysis: The retention time of the main peak is used for identification, and the peak area percentage is used to determine purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are typically performed.

Experimental Protocol:

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is common for LC-MS.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.

-

Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups, such as N-H, C=O, and C-O bonds.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a commercial chemical like this compound.

Caption: A typical quality control workflow for commercial chemicals.

Chemical Structure and Potential Impurities

This diagram shows the structure of this compound and a potential isomeric impurity.

Caption: Structure of this compound and a potential impurity.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Amino-4-methoxybenzamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known and potential biological activities of the chemical compound 2-Amino-4-methoxybenzamide. While direct biological data for this specific molecule is limited in publicly available research, extensive studies on its derivatives strongly suggest significant potential in the fields of oncology and immunology. This document summarizes the existing evidence, focusing on the anticancer and anti-inflammatory properties of its closely related analogues, and provides detailed experimental methodologies to facilitate further investigation into the therapeutic promise of this compound itself.

Core Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 38487-91-1 |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)N)N |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrogenation of 4-methoxy-2-nitrobenzamide.

Experimental Protocol: Synthesis via Hydrogenation

Materials:

-

4-methoxy-2-nitrobenzamide

-

Ethanol (EtOH)

-

Raney-Nickel (Raney-Ni) catalyst

-

Dimethylformamide (DMF)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A suspension of 4-methoxy-2-nitrobenzamide (e.g., 6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a suitable hydrogenation vessel.

-

Raney-Ni catalyst (e.g., 4.0 g) is carefully added to the suspension.

-

The vessel is placed under a hydrogen atmosphere at a pressure of 50 psi.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

Upon completion of the reaction, the catalyst is removed by filtration and washed with DMF.

-

The solvent from the combined filtrate and washings is evaporated under reduced pressure to yield this compound.

A representative synthesis yielded 5.6 g of the product, corresponding to a 95% yield.

Potential Anticancer Activity

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in cell growth, differentiation, and tissue patterning. Its aberrant activation is implicated in the development and progression of various cancers. The canonical pathway involves the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates the inhibition of the Smoothened (SMO) receptor. This leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.

Caption: The Hedgehog signaling pathway and its inhibition by 2-methoxybenzamide derivatives.

Quantitative Anticancer Data for 2-Methoxybenzamide Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives of 2-methoxybenzamide, highlighting their potency in inhibiting the Hedgehog pathway and their cytotoxicity against different cancer cell lines.

| Compound ID | Target/Assay | Cell Line | IC₅₀ (µM) |

| Derivative 1 | Hedgehog Pathway (Gli-Luciferase Reporter Assay) | NIH3T3-Gli-Luc | 0.03 |

| Derivative 2 | Hedgehog Pathway (Gli-Luciferase Reporter Assay) | NIH3T3-Gli-Luc | 0.12 |

| Derivative 3 | Cytotoxicity | Vismodegib-resistant Daoy | Not specified, but showed better antiproliferative activity than vismodegib |

| N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide derivative | Cytotoxicity | MCF-7 | 3.1 |

Note: The data presented is for derivatives of this compound and not the parent compound itself.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A general workflow for assessing the anticancer activity of a compound like this compound is outlined below.

Caption: General experimental workflow for in vitro anticancer activity assessment.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Principle: This assay utilizes a cell line (e.g., NIH3T3) that has been stably transfected with a Gli-responsive luciferase reporter construct. Inhibition of the Hedgehog pathway leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.

Procedure:

-

Seed the NIH3T3-Gli-Luc reporter cells in a 96-well plate.

-

Treat the cells with a Hedgehog pathway agonist (e.g., Shh ligand or a small molecule agonist like SAG) in the presence of varying concentrations of this compound or a vehicle control.

-

Incubate the plate for 24-48 hours.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of luciferase activity relative to the agonist-only control and determine the IC₅₀ value.

Potential Anti-inflammatory Activity

Derivatives of this compound have also shown promise as anti-inflammatory agents. A common in vitro assay to evaluate anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data for Related Compounds

The following table presents data on the inhibition of nitric oxide production by compounds related to this compound.

| Compound Type | Cell Line | Assay | IC₅₀ (µg/mL) |

| Thai Medicinal Plant Extracts | RAW 264.7 | Nitric Oxide Inhibition | 9.70 - 13.56 |

Note: This data is for extracts containing various compounds and serves as an example of the assay's application.

Experimental Protocol: Nitric Oxide Inhibition Assay

Principle: Macrophages (e.g., RAW 264.7 cell line) produce nitric oxide upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

-

Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Conclusion and Future Directions

While direct evidence of the biological activities of this compound is currently limited, the substantial body of research on its derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The recurring theme of Hedgehog pathway inhibition among 2-methoxybenzamide analogues points to a promising avenue for anticancer drug discovery. Similarly, the anti-inflammatory potential demonstrated by related compounds warrants further exploration.

Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to quantify its anticancer and anti-inflammatory efficacy. The experimental protocols detailed in this guide provide a solid foundation for such investigations. Elucidating the precise molecular targets and mechanisms of action will be crucial in unlocking the full therapeutic potential of this compound and its future derivatives.

2-Amino-4-methoxybenzamide: A Versatile Precursor for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzamide is a valuable and versatile starting material in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxamide moiety on a substituted benzene ring, allows for a diverse range of cyclization reactions. This technical guide provides a comprehensive overview of the utility of this compound as a precursor for the synthesis of medicinally relevant heterocyclic compounds. This document details the synthesis of the precursor itself and its subsequent application in the formation of quinazolinones and other key heterocyclic systems. Experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its practical application in a research and development setting.

Synthesis of the Precursor: this compound

The efficient synthesis of this compound is crucial for its utility as a building block. A common and high-yielding method involves the reduction of the corresponding nitro compound, 4-methoxy-2-nitrobenzamide.

Experimental Protocol: Synthesis of this compound[1]

A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is subjected to hydrogenation with Raney-Ni (4.0 g) for two days at room temperature under a pressure of 50 psi. Following the reaction, the catalyst is removed by filtration and washed with DMF. The solvent is then evaporated under reduced pressure to yield the final product.

| Starting Material | Reagents | Solvent | Conditions | Yield |

| 4-methoxy-2-nitro-benzamide | Raney-Ni, H₂ | Ethanol, DMF | Room temperature, 50 psi, 48 hours | 95% |

Synthesis of Quinazolin-4(3H)-ones

A prominent application of this compound is in the synthesis of quinazolin-4(3H)-ones, a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The synthesis is typically achieved through the cyclocondensation of this compound with various aldehydes.

A general workflow for this synthesis is depicted below:

Figure 1. General workflow for the synthesis of quinazolin-4(3H)-ones.

Experimental Protocol: General Synthesis of 2-Substituted-7-methoxyquinazolin-4(3H)-ones

To a solution of this compound (1 mmol) in acetic acid (4 mL), an aldehyde (1.1 mmol) is added.[2] The reaction mixture is stirred at room temperature for 30 minutes to form the dihydroquinazolinone intermediate. The mixture is then heated to 60°C for 1.5 hours. After completion, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water and a mixture of ethyl acetate and petroleum ether (1:5), and then dried to afford the desired quinazolinone product.

The following table summarizes the synthesis of various 2-substituted-7-methoxyquinazolin-4(3H)-ones from this compound and different aldehydes.

| Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzaldehyde | 7-Methoxy-2-phenylquinazolin-4(3H)-one | 1.5 | 60 | 93 |

| 4-Bromobenzaldehyde | 2-(4-Bromophenyl)-7-methoxyquinazolin-4(3H)-one | 1.5 | 60 | 95 |

| 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-7-methoxyquinazolin-4(3H)-one | 1.5 | 60 | 95 |

| 2-(Trifluoromethyl)benzaldehyde | 7-Methoxy-2-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one | 1.5 | 60 | 81 |

| 4-Methylbenzaldehyde | 7-Methoxy-2-(p-tolyl)quinazolin-4(3H)-one | 1.5 | 60 | 87 |

Data compiled from studies on 2-amino-N-methoxybenzamides, which follow a similar reaction pathway.[2]

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[3] While direct synthesis from this compound is less commonly reported, a plausible synthetic route can be extrapolated from established methods using analogous 2-aminobenzophenone precursors.[3] The general strategy involves the reaction of a 2-amino-aryl ketone with an α-amino acid or its derivative. A hypothetical pathway starting from this compound would first require its conversion to a 2-amino-4-methoxybenzophenone derivative.

The logical relationship for a potential synthesis of a 1,4-benzodiazepine derivative is outlined below:

Figure 2. Plausible pathway for the synthesis of 1,4-benzodiazepine derivatives.

Experimental Protocol: Conceptual Synthesis of a 7-Methoxy-1,4-benzodiazepin-5-one

Step 1: Synthesis of 2-Amino-4-methoxybenzophenone. This key intermediate can be conceptually synthesized via the reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide. This would be followed by hydrolysis to yield the benzophenone.

Step 2: Condensation and Cyclization. The resulting 2-amino-4-methoxybenzophenone could then be reacted with an α-amino acid ester, such as glycine ethyl ester hydrochloride, in the presence of a base like pyridine. The resulting intermediate would then undergo cyclization, often with heating in a solvent like ethanol, to form the 1,4-benzodiazepine ring system.

Reactions with Isocyanates and Isothiocyanates

The amino group of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These derivatives can then serve as precursors for further heterocyclic synthesis, such as the formation of quinazoline-2,4(1H,3H)-diones or their thio-analogs.

The experimental workflow for these reactions can be visualized as follows:

Figure 3. General workflow for reactions with isocyanates and isothiocyanates.

Experimental Protocol: General Synthesis of a Urea Derivative

To a solution of this compound in a suitable aprotic solvent, such as tetrahydrofuran or dichloromethane, an equimolar amount of an isocyanate is added dropwise at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography. The resulting urea derivative can then be isolated by filtration or evaporation of the solvent.

This compound is a readily accessible and highly versatile precursor for the synthesis of a range of heterocyclic compounds. Its application in the preparation of quinazolin-4(3H)-ones is well-established and provides a straightforward route to this important scaffold. Furthermore, its potential for the synthesis of other heterocyclic systems, such as 1,4-benzodiazepines and fused heterocycles derived from isocyanate and isothiocyanate adducts, makes it a valuable tool for medicinal chemists and drug development professionals. The experimental protocols and reaction pathways detailed in this guide are intended to serve as a practical resource for the exploration of this compound in the discovery and development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolinones using 2-Amino-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 7-methoxy-substituted quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities. The protocols focus on the use of 2-Amino-4-methoxybenzamide as a key starting material, offering both conventional and microwave-assisted synthetic routes.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Derivatives of quinazolinone have been reported to exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The synthesis of these scaffolds is a key focus in drug discovery and development. This document outlines reliable methods for the synthesis of 7-methoxy-substituted quinazolinones, starting from the readily available precursor, this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 7-methoxy-2-phenylquinazolin-4(3H)-one, a representative example of the target compounds. The data is based on a highly efficient, oxidant- and metal-free synthetic methodology.[1]

| Starting Material | Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Amino-4-methoxy-N-methoxybenzamide | Benzaldehyde | 7-Methoxy-2-phenylquinazolin-4(3H)-one | 1.5 | 60 | 98 |

Note: The reaction using this compound is expected to proceed with similarly high efficiency.

Experimental Protocols

Two primary methods for the synthesis of 7-methoxy-substituted quinazolin-4(3H)-ones from this compound are presented below: a conventional heating method and a rapid microwave-assisted synthesis.

Protocol 1: Conventional Synthesis via Acid-Promoted Cyclocondensation

This protocol is adapted from a general, efficient, and environmentally friendly method for the synthesis of 4(3H)-quinazolinones.[1][2] It involves the reaction of this compound with an aldehyde in the presence of acetic acid.

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (Silica gel GF254)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 mmol) in glacial acetic acid (4 mL), add the desired aldehyde (1.1 mmol).

-

Heat the reaction mixture to 60 °C for 1.5 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and a mixture of ethyl acetate/petroleum ether (1:5).

-

Dry the solid in the air to obtain the crude product.

-

For further purification, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid and efficient alternative to conventional heating, significantly reducing reaction times.[3][4][5][6]

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde)

-

Copper(I) iodide (CuI, 20 mol%) - Note: This is a catalytic method and differs from the metal-free conventional method.

-

Cesium Carbonate (Cs₂CO₃, 1.5 equiv.)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine this compound (0.5 mmol), the desired aldehyde (2.5 mmol), CuI (0.1 mmol, 20 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 equiv.).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 130 °C for 2 hours under an oxygen atmosphere.

-

After the reaction is complete, cool the vial to room temperature.

-

Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.

Visualizations

Signaling Pathways

Quinazolinone derivatives are known to act as inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the points of intervention for these inhibitors.

Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.

References

- 1. rsc.org [rsc.org]

- 2. Oxidant- and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unica.it [iris.unica.it]

- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]